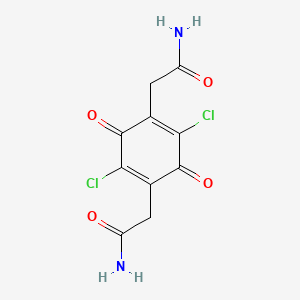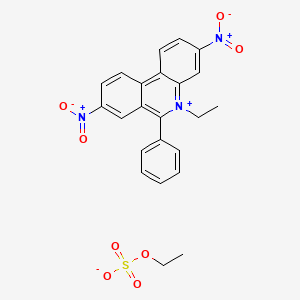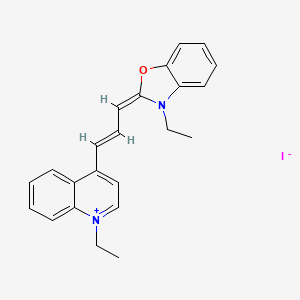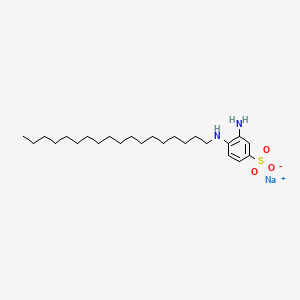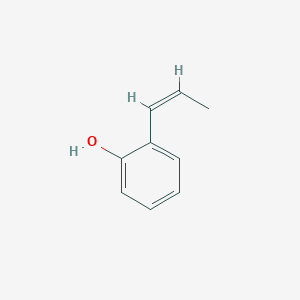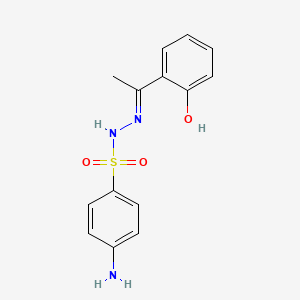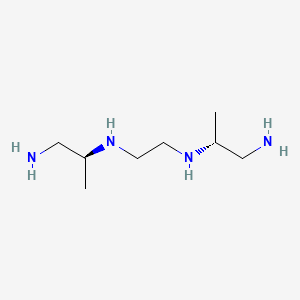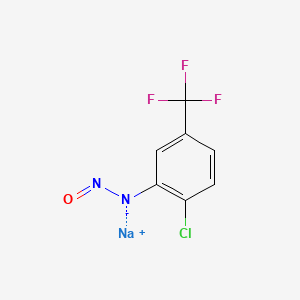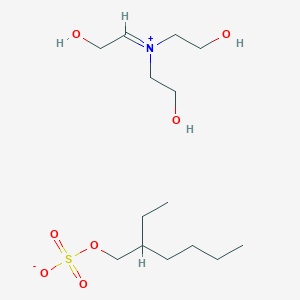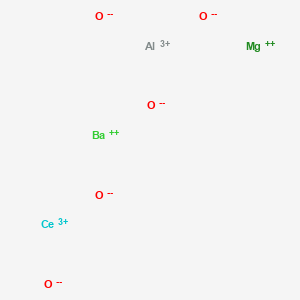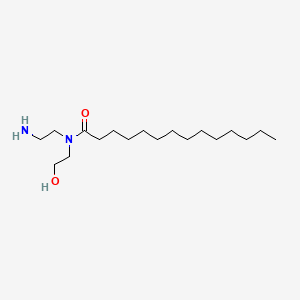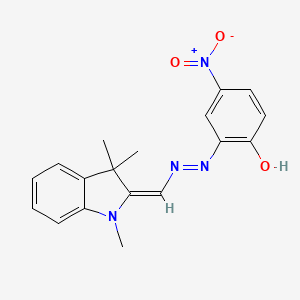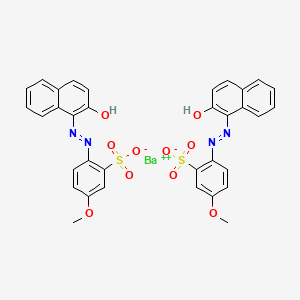
Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes barium ions coordinated with azo and sulfonate groups, which contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 5-methoxybenzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is isolated through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of pigments for paints, inks, and textiles.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and interaction with biological molecules. These properties make it useful in various applications, from analytical chemistry to drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- Barium bis[2-[(2-hydroxy-1-naphthyl)azo]benzoate]
Uniqueness
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in industrial and research applications.
Propiedades
Número CAS |
85391-55-5 |
|---|---|
Fórmula molecular |
C34H26BaN4O10S2 |
Peso molecular |
852.1 g/mol |
Nombre IUPAC |
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxybenzenesulfonate |
InChI |
InChI=1S/2C17H14N2O5S.Ba/c2*1-24-12-7-8-14(16(10-12)25(21,22)23)18-19-17-13-5-3-2-4-11(13)6-9-15(17)20;/h2*2-10,20H,1H3,(H,21,22,23);/q;;+2/p-2 |
Clave InChI |
WOKBFZQJLJEXBU-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


